molecular formula C7H3Cl2F2NO2 B2771282 4-Chlorodifluoromethyl-2-nitro-chlorobenzene CAS No. 1858255-02-3

4-Chlorodifluoromethyl-2-nitro-chlorobenzene

Cat. No.: B2771282
CAS No.: 1858255-02-3
M. Wt: 242
InChI Key: YFYREMOEXRTIDO-UHFFFAOYSA-N
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Description

4-Chlorodifluoromethyl-2-nitro-chlorobenzene is an organic compound with the molecular formula C7H3Cl2F2NO2 It is a derivative of chlorobenzene, where the benzene ring is substituted with a chlorodifluoromethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto a chlorobenzene ring. One common method is the nitration of 4-chlorodifluoromethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorodifluoromethyl-2-nitro-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the nitro group.

    Reduction Reactions: The major product is 4-Chlorodifluoromethyl-2-amino-chlorobenzene.

    Oxidation Reactions: Products include various oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

4-Chlorodifluoromethyl-2-nitro-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorodifluoromethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrochlorobenzene: Lacks the chlorodifluoromethyl group, affecting its overall reactivity and applications.

    4-Chlorodifluoromethyl-2-amino-chlorobenzene: A reduction product of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methyl]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYREMOEXRTIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-02-3
Record name 1-chloro-4-(chlorodifluoromethyl)-2-nitrobenzene
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